molecular formula C7H12N4O B3318962 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 1042795-92-5

3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B3318962
CAS No.: 1042795-92-5
M. Wt: 168.2 g/mol
InChI Key: MDOBOBNAJKRPAR-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a bioisosteric replacement for ester and amide functionalities, linked to a piperazine ring. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding . The piperazine moiety is a privileged structure in pharmacology, contributing to favorable pharmacokinetic properties and molecular interactions with a wide range of biological targets . The primary research value of this compound lies in its application as a key building block for the development of novel therapeutic agents. Its structure is a distinguished motif in biological studies, serving as a core template for creating derivatives with potential activity across multiple disease areas . Specifically, structurally similar 1,2,4-oxadiazole-piperazine hybrids have been investigated as Smoothened (Smo) antagonists for targeting the Sonic Hedgehog signaling pathway in cancer research . Furthermore, such compounds have been explored for the treatment of central nervous system (CNS) disorders; for instance, a closely related analog, AZD-8529, has been studied for use in obsessive-compulsive disorder (OCD) . The 1,2,4-oxadiazole core is also extensively researched for developing anti-infective agents, including antibacterial and antiviral compounds . Researchers utilize this scaffold to synthesize new chemical entities, enabling structure-activity relationship (SAR) studies to refine potency, selectivity, and drug-like properties. Key Research Applications: Medicinal Chemistry: Serves as a versatile intermediate for the synthesis of diverse heterocyclic libraries for high-throughput screening. CNS Drug Discovery: A template for developing ligands for neurological targets. Anticancer Agent Development: Exploration of mechanisms including pathway inhibition. Anti-infective Research: Design and synthesis of novel antibacterial and antiviral molecules. This product is intended for research and development purposes only in a controlled laboratory setting. Safety Warning: This product is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. It is not intended for human or animal consumption.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11(4-2-8-1)5-7-9-6-12-10-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOBOBNAJKRPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Piperazin 1 Ylmethyl 1,2,4 Oxadiazole and Its Analogues

Classical and Advanced Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Core Construction

The assembly of the 1,2,4-oxadiazole ring is a well-established field in organic synthesis, with methods evolving from classical thermal cyclizations to modern catalytic and one-pot procedures. These strategies can be broadly categorized into cyclization reactions of amidoxime (B1450833) derivatives, oxidative cyclizations, and emerging catalytic approaches.

Cyclization Reactions Involving Amidoximes and Various Carboxyl Derivatives

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivatives. chim.it This approach, often termed a [4+1] cycloaddition, involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. chim.itnih.gov

Acyl Chlorides and Anhydrides: These reactive species readily acylate amidoximes. The reaction can be performed in a two-step process where the O-acylamidoxime is isolated before cyclization, or as a one-pot procedure. mdpi.com For instance, using a NaOH/DMSO medium can directly yield 1,2,4-oxadiazoles, though yields may be moderate. mdpi.com

Carboxylic Acids: Direct condensation with carboxylic acids requires an activating agent to facilitate the initial O-acylation. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), or other activators like 1,1'-carbonyldiimidazole (B1668759) (CDI). chim.itacs.org

Esters: The condensation of amidoximes with esters, particularly in a superbasic medium like NaOH/DMSO, provides an efficient, one-pot method for 1,2,4-oxadiazole synthesis at ambient temperatures. researchgate.net

The final cyclodehydration of the O-acylamidoxime intermediate can be induced by heating or by using a catalyst. nih.gov Bases such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are effective for promoting cyclization under mild conditions. mdpi.com One-pot syntheses, which combine the acylation and cyclization steps without isolating the intermediate, are highly efficient and are favored in medicinal chemistry for generating compound libraries. mdpi.comacs.org

Interactive Table: Reagents for 1,2,4-Oxadiazole Synthesis from Amidoximes
Carboxyl Derivative Activating/Coupling Agent Typical Conditions Key Features Reference
Carboxylic Acid EDC, DCC, CDI Room temperature or heating Requires activation of the carboxylic acid. chim.it
Acyl Chloride None (Direct reaction) Often two-step with intermediate isolation. Highly reactive, may require careful control. mdpi.com
Anhydride None (Direct reaction) Can be used in one-pot synthesis. Good for creating oxadiazoles (B1248032) with carboxylic functionality. mdpi.com
Ester NaOH/DMSO Room Temperature Efficient one-pot method, good for ambient conditions. researchgate.net

Oxidative Cyclization Approaches for Heterocycle Formation

Oxidative cyclization represents an alternative strategy for forming the 1,2,4-oxadiazole ring, proceeding through the formation of a key N-O or C-O bond via an oxidation step. nih.gov These methods often start from precursors like N-acyl amidines or amidines themselves.

One notable approach involves the NBS (N-Bromosuccinimide)-mediated oxidative cyclization of N-acyl amidines. This reaction proceeds under mild conditions with short reaction times, offering high yields and environmental friendliness. The proposed mechanism involves the formation of an N-bromo intermediate, followed by dehydrobromination to facilitate N-O bond formation and subsequent cyclization. nih.govresearchgate.net Similarly, oxidants like phenyliodine(III) diacetate (PIDA) can be used to cyclize N-acylguanidines to 3-amino-1,2,4-oxadiazoles at room temperature. nih.gov

Another pathway involves the copper-catalyzed cascade reaction of amidines with methylarenes, which constructs the 3,5-disubstituted-1,2,4-oxadiazole ring under mild conditions. nih.gov Electrochemical methods have also been developed, where the anodic oxidation of N-benzyl amidoximes generates an iminoxy radical. This radical undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization to form the heterocycle. rsc.orgrsc.org

Interactive Table: Oxidative Cyclization Methods for 1,2,4-Oxadiazoles
Starting Material Oxidant/Catalyst Key Intermediate Bond Formed Reference
N-Acyl Amidine NBS N-Bromo intermediate N-O nih.govresearchgate.net
N-Acylguanidine PIDA N-Iodinated intermediate N-O nih.gov
N-Benzyl Amidoxime NBS/DBU or I₂/K₂CO₃ N-Halogenated derivative C=N (followed by cyclization) nih.gov
N-Benzyl Amidoxime Anodic Oxidation Iminoxy radical C=N (followed by cyclization) rsc.orgrsc.org

Emerging Catalytic Strategies in 1,2,4-Oxadiazole Synthesis

Recent research has focused on developing novel catalytic systems to improve the efficiency, selectivity, and environmental impact of 1,2,4-oxadiazole synthesis. Metal-free catalysts, such as graphene oxide (GO), have been shown to possess dual catalytic activity. The acidic functional groups on the GO surface can catalyze the condensation of an amidoxime with an aldehyde, while its oxidative properties facilitate the subsequent cyclization. nih.gov

Other catalytic systems include:

Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) has been used to catalyze the condensation of amidoximes with orthoesters. mdpi.com

Nanoparticle Catalysis: Titanium dioxide nanoparticles have been employed in the one-pot synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles from aryl amidoximes and trifluoroacetimidoyl chlorides. mdpi.com

Photoredox Catalysis: Dual photoredox and copper catalysis has been utilized for synthesizing precursors to α-amino acids, demonstrating the potential for light-mediated strategies in related heterocyclic synthesis. researchgate.net

These emerging methods offer pathways that often operate under milder conditions and expand the substrate scope for creating diverse 1,2,4-oxadiazole libraries.

Strategies for Introducing the Piperazin-1-ylmethyl Moiety

The introduction of the piperazine (B1678402) ring, a common pharmacophore, is a critical step in the synthesis of the target compound. This is typically achieved through reactions that form a C-N bond between the oxadiazole scaffold and the piperazine nitrogen. The primary methods are Mannich-type reactions and nucleophilic substitutions.

Mannich Reaction-Based Approaches in Heterocyclic Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, such as piperazine. wikipedia.org In the context of heterocyclic synthesis, a compound with an acidic N-H proton (like a triazole or other heterocycle) can act as the active hydrogen component. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and piperazine, which is then attacked by the nucleophilic heterocycle. mdpi.comnih.gov

This method is highly effective for the aminomethylation of various heterocyclic systems. mdpi.com For instance, 1,2,4-triazoles can be reacted with formaldehyde and various substituted piperazines to produce the corresponding N-Mannich bases. mdpi.com While direct Mannich reaction on a pre-formed 1,2,4-oxadiazole is less commonly documented, the principle remains a viable synthetic strategy if the oxadiazole possesses a suitable active hydrogen.

Alkylation and Nucleophilic Substitution Routes for Piperazine Integration

A more direct and widely used method for attaching the piperazine moiety is through nucleophilic substitution. This strategy requires a pre-functionalized oxadiazole, typically a 3-(halomethyl)-1,2,4-oxadiazole, which serves as the electrophile. Piperazine, acting as the nucleophile, displaces the halide to form the desired 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole. acs.orgrjptonline.org

The key intermediate, 3-(chloromethyl)-1,2,4-oxadiazole, can be synthesized from the reaction of N-hydroxy-2-chloroacetamidine with a suitable acylating agent. rjptonline.org The subsequent reaction with piperazine or its derivatives is a standard alkylation procedure. acs.orgmdpi.com This reaction is generally efficient and can be carried out under various conditions, often using a base like potassium carbonate in a suitable solvent. acs.orgrjptonline.org The nucleophilicity of piperazine makes it an excellent reagent for such substitution reactions on electron-deficient or functionalized heterocyclic systems. researchgate.net

This alkylation approach is a cornerstone in the synthesis of many piperazine-containing drug candidates, providing a reliable method for linking the piperazine scaffold to a heterocyclic core. mdpi.comnih.gov

Interactive Table: Methods for Piperazine Moiety Introduction
Method Electrophile Nucleophile Key Features Reference
Mannich Reaction Iminium ion (from Formaldehyde + Piperazine) N-H acidic heterocycle Three-component reaction, forms C-N bond. wikipedia.orgmdpi.com
Nucleophilic Substitution 3-(Chloromethyl)-1,2,4-oxadiazole Piperazine Two-component reaction, reliable for C-N bond formation. acs.orgrjptonline.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nl These reactions are prized for their efficiency and ability to generate diverse chemical libraries. While direct MCR synthesis of this compound is not extensively documented, MCRs like the Ugi and Petasis reactions are employed to create precursors that can be converted into the desired oxadiazole ring. rug.nlresearchgate.net

For instance, a Ugi-tetrazole/Huisgen sequence provides a metal-free pathway to 2,5-disubstituted 1,3,4-oxadiazoles, demonstrating the potential of MCRs in synthesizing related heterocyclic systems. rug.nl The flexibility of MCRs allows for various functional groups to be incorporated, suggesting that a piperazine moiety could be introduced through a carefully chosen amine component, leading to a precursor for subsequent cyclization into the 1,2,4-oxadiazole structure. rug.nl

Innovations in Synthetic Techniques and Process Optimization

Recent advancements in the synthesis of 1,2,4-oxadiazoles have focused on improving reaction conditions, enhancing catalytic efficiency, and achieving precise control over product formation. nih.gov

Development of Room Temperature Synthetic Protocols

A significant innovation in 1,2,4-oxadiazole synthesis is the development of methods that proceed at ambient temperatures. mdpi.comnih.gov These protocols avoid harsh heating, which preserves thermally sensitive functional groups and aligns with the principles of green chemistry. A prominent room-temperature method involves the cyclodehydration of O-acylamidoximes. mdpi.com

This is often achieved using a base in an aprotic polar solvent. nih.govmdpi.com For example, the reaction of amidoximes with esters or other carboxylic acid derivatives in a system like sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO) has proven highly effective. mdpi.com Another successful approach uses tetrabutylammonium fluoride (TBAF) as a catalyst for the cyclization of O-acylamidoximes in solvents like acetonitrile (B52724) (MeCN). nih.gov These mild conditions are particularly advantageous for synthesizing complex molecules like this compound, ensuring the integrity of the piperazine ring during the reaction. mdpi.comnih.gov

Base/CatalystSolventTypical Reaction TimeKey AdvantageReference
NaOH, KOH, or LiOHDMSO4-16 hoursOne-pot synthesis directly from amidoximes and esters. mdpi.com
TBAFMeCNVariesHigh efficiency for cyclization of isolated O-acylamidoximes. nih.gov
K₂CO₃DMSO~13 hoursEffective for assembling piperazine-containing oxadiazole cores. nih.gov

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The development of novel catalysts has been instrumental in improving the synthesis of 1,2,4-oxadiazoles. These catalysts often lead to higher yields, shorter reaction times, and milder conditions. A range of metal-based and organocatalytic systems have been reported. tandfonline.comorganic-chemistry.orgresearchgate.net

For example, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalyst for producing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org Copper-catalyzed oxidative N-O bond formation represents another modern approach, allowing for the synthesis of 1,2,4-oxadiazoles from readily available amides and organic nitriles with broad functional group tolerance. researchgate.net Furthermore, palladium-mediated carbonylative cyclization allows amidoximes to react with aryl bromides, offering an alternative route to 5-aryl-1,2,4-oxadiazoles. chim.it

Catalyst SystemReactantsReaction TypeBenefitReference
PTSA-ZnCl₂Amidoximes and NitrilesCondensation/CyclizationMild and efficient for 3,5-disubstituted products. organic-chemistry.org
Copper (Cu) CatalystAmides and NitrilesOxidative N-O Bond FormationTolerates diverse functional groups. researchgate.net
Iron(III) NitrateAlkynes and Nitriles1,3-Dipolar CycloadditionMediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org
Palladium (Pd) CatalystAmidoximes and Aryl BromidesCarbonylative CyclizationAlternative route for 5-aryl-1,2,4-oxadiazoles. chim.it

Control of Chemo- and Regioselectivity in Synthesis

Achieving the correct isomer is a critical challenge in heterocycle synthesis. For 1,2,4-oxadiazoles, regioselectivity depends heavily on the chosen synthetic route. The two primary methods yield different regioisomers from the same nitrile precursor. chim.it

Amidoxime Route ([4+1] Approach): Reacting a nitrile with hydroxylamine (B1172632) produces an amidoxime. This amidoxime then reacts with an acylating agent, and subsequent cyclization places the R¹ group from the original nitrile at the C3 position of the oxadiazole ring. chim.itnih.gov This is the preferred method for synthesizing this compound.

1,3-Dipolar Cycloaddition ([3+2] Approach): In this route, a nitrile (R¹CN) reacts with a nitrile oxide (R²CNO). The resulting 1,2,4-oxadiazole has the R¹ group from the original nitrile at the C5 position. chim.it

Therefore, the choice of strategy is paramount for controlling the final substitution pattern. Chemoselectivity, the ability to react with one functional group in the presence of others, is enhanced by the development of mild, room-temperature protocols that are less likely to affect other sensitive parts of the molecule. mdpi.com

Analytical Methodologies for Structural Elucidation and Purity Assessment

Once synthesized, the precise chemical structure and purity of this compound must be confirmed using modern analytical techniques. nahrainuniv.edu.iq

Advanced Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic methods are indispensable for structural verification in organic chemistry. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry provides unambiguous evidence for the formation of the target compound.

¹H NMR Spectroscopy: This technique would be used to identify the protons in the molecule. For this compound, characteristic signals would include multiplets for the protons on the piperazine ring, a singlet for the methylene (B1212753) bridge (-CH₂-) protons connecting the piperazine and oxadiazole rings, and a signal for the proton at the C5 position of the oxadiazole ring. nih.govresearchgate.net

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for each carbon atom. Key signals would include those for the piperazine carbons, the methylene bridge carbon, and the two carbons of the 1,2,4-oxadiazole ring (C3 and C5), which are typically found at significant downfield shifts. nih.govresearchgate.net

FT-IR Spectroscopy: Infrared spectroscopy helps identify key functional groups. The spectrum of a 1,2,4-oxadiazole derivative would show characteristic absorption bands for C=N and N-O stretching vibrations within the heterocyclic ring. nih.govaminer.cn

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of the compound's identity. acs.org

Chromatographic Techniques for Isolation and Purification

The isolation and purification of the target compound, this compound, and its analogues are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. Chromatographic techniques are predominantly employed for this purpose, offering a versatile and effective means to achieve high purity of the final products. The choice of technique and specific conditions depends on the polarity, solubility, and stability of the synthesized compounds.

Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of reactions that synthesize piperazine-containing oxadiazoles. sphinxsai.com It allows for the rapid assessment of compound purity before undertaking larger-scale purification. sphinxsai.com

Column Chromatography

Column chromatography is the most widely reported method for the purification of piperazine-containing oxadiazole derivatives. acs.orgrjptonline.orgscielo.brnih.gov Silica gel is consistently used as the stationary phase, highlighting its efficacy for this class of compounds. scielo.brnih.gov The separation is achieved by eluting the crude product through the column with a variety of solvent systems (mobile phases), typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). acs.orgscielo.brnih.govelectronicsandbooks.com The ratio of these solvents is often adjusted, sometimes in a gradient, to effectively separate the desired compound from impurities. acs.org

For instance, diastereomeric mixtures of 1,2,4-oxadiazoles have been successfully separated using column chromatography with a petroleum ether and ethyl acetate eluent system. rjptonline.org In other cases, a simple mixture of ether and hexane or ethyl acetate and heptane is sufficient. acs.orgelectronicsandbooks.com The selection of the eluent system is crucial and is tailored to the specific polarity of the analogue being purified.

Interactive Data Table: Column Chromatography Conditions for 1,2,4-Oxadiazole Analogues and Related Compounds

Compound TypeStationary PhaseMobile Phase / EluentSource
Diastereomeric 1,2,4-oxadiazolesSilica GelPetroleum ether and ethyl acetate rjptonline.org
1,2,4-Oxadiazole derivativesSilica Geln-hexane-ethyl acetate (9:1 and 6:4) scielo.br
1,2,4-Oxadiazole derivativesNot SpecifiedEtzO/hexane (1:1) electronicsandbooks.com
Indazole fused piperazinesSilica GelEthyl acetate/hexanes nih.gov
3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenolSilica Gel0–40% EtOAc in heptane acs.org
3-(5-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenolSilica GelHexanes/EtOAc (6:4) acs.org
4-nitroimidazole-piperazinyl tagged 1,2,3-triazolesSilica Gel5% EtOAc: n-hexane nih.gov
2,5-Dialkyl-1,3,4-oxadiazolesSilica GelEthyl acetate mdpi.com

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is utilized. acs.org Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, has been successfully applied to the purification of piperazine-functionalized oxadiazole derivatives. acs.org This technique is particularly useful for isolating final products for biological testing, where stringent purity is required. Furthermore, HPLC methods using a cyanopropyl-bonded stationary phase in hydrophilic interaction chromatography (HILIC) mode have been developed for the analysis of piperazine in pharmaceutical ingredients. researchgate.net

Interactive Data Table: HPLC Purification of Oxadiazole Analogues

Compound TypeHPLC ModeDetailsSource
1,3,4-Oxadiazole (B1194373) derivative with piperazineReverse Phase HPLCTFA method acs.org

In some modern synthetic approaches, purification is integrated directly into the synthesis workflow. Continuous flow synthesis of 1,3,4-oxadiazoles has been coupled with in-line quenching, extraction, and automated chromatography systems. d-nb.infobeilstein-journals.orgbeilstein-journals.org This integrated setup employs a gradient mobile phase, such as ethyl acetate in cyclohexane, to achieve purification, significantly reducing manual processing time. d-nb.infobeilstein-journals.org

Structure Activity Relationship Sar Studies of 3 Piperazin 1 Ylmethyl 1,2,4 Oxadiazole Derivatives

Impact of Substituent Modifications on Preclinical Biological Activity

The biological profile of 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole derivatives is highly dependent on the nature and position of various substituents. Researchers have systematically introduced a variety of functional groups at different positions on the core scaffold to probe the chemical space and optimize for potency and selectivity against various biological targets. These studies have provided valuable insights into the key structural features required for activity.

The C-5 position of the 1,2,4-oxadiazole (B8745197) ring is a critical site for modification, and the nature of the substituent at this position has been shown to have a profound impact on the biological activity of the resulting compounds. For instance, in a series of 1,2,4-oxadiazole derivatives developed as sirtuin 2 (Sirt2) inhibitors, the presence of a cyclic aminomethyl or a haloalkyl chain at the C-5 position was found to be crucial for inhibitory action. nih.gov This highlights the importance of the C-5 substituent in establishing key interactions with the biological target.

In another study focusing on anticancer agents, a series of 3,5-disubstituted-1,2,4-oxadiazoles were synthesized. The SAR analysis revealed that the nature of the substituent at the C-5 position significantly influenced the cytotoxic activity against various cancer cell lines. nih.gov For example, the introduction of an indole (B1671886) ring at the C-5 position of the 1,2,4-oxadiazole has been a strategy in the design of novel antibacterial agents. nih.gov In one study, a library of 1,2,4-oxadiazoles with a common 4-indole ring at C-5 and varying aromatic substituents at C-3 was synthesized and evaluated for antimicrobial activity. nih.gov

The electronic properties of the substituent at C-5 also play a significant role. Studies on other 1,2,4-oxadiazole derivatives have shown that the introduction of electron-donating groups (EDGs) can enhance antiproliferative potency, while electron-withdrawing groups (EWGs) can lead to a decrease in activity. nih.gov This suggests that the electronic landscape of the oxadiazole ring, modulated by the C-5 substituent, is a key determinant of biological activity.

Table 1: Impact of C-5 Substituents on Biological Activity of 1,2,4-Oxadiazole Derivatives This table presents a summary of findings from various studies on 1,2,4-oxadiazole derivatives, illustrating the influence of C-5 substituents on biological outcomes. The specific core structure may vary across studies.

C-5 SubstituentBiological ActivityReference Compound ExampleKey Finding
Cyclic AminomethylSirt2 Inhibition3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazoleCrucial for Sirt2 inhibitory action. nih.gov
Indole RingAntibacterial5-(1H-indol-4-yl)-3-(substituted-phenyl)-1,2,4-oxadiazolesThe indole moiety at C-5 is a key feature for antibacterial activity. nih.gov
Electron Donating Groups (EDGs)AntiproliferativeVaries by studyGenerally improves antiproliferative potency. nih.gov
Electron Withdrawing Groups (EWGs)AntiproliferativeVaries by studyGenerally decreases antiproliferative potency. nih.gov

The piperazine (B1678402) moiety in the this compound scaffold offers a readily modifiable handle at the N-4 position, which has been extensively explored in SAR studies. The introduction of various substituents on this nitrogen can significantly alter the physicochemical properties and biological activity of the molecule.

For example, a series of 1,3,4-oxadiazole (B1194373) derivatives with a piperazine linker demonstrated that substitutions on the piperazine nitrogen were critical for their biological effects. acs.org In the context of anticancer activity, phenylpiperazine derivatives of 1,3,4-oxadiazole have been investigated as FAK inhibitors, with a 3-trifluoromethyl-piperazine derivative showing notable efficacy against liver cancer cells. nih.gov

The nature of the substituent on the piperazine nitrogen can also influence selectivity for different biological targets. In a study of N-substituted carbazole (B46965) derivatives linked to a 1,3,4-oxadiazole via a piperazine-containing side chain, the substituents on the phenyl ring of the piperazine moiety were found to modulate the antimicrobial and anticancer activities. nih.gov

Furthermore, in the development of antifungal agents, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized, where the aryl group on the piperazine was varied. mdpi.com The results indicated that the nature of this aryl substituent had a significant impact on the antifungal activity against different Candida species. mdpi.com

Table 2: Influence of Piperazine N-Substituents on Biological Activity This table summarizes findings on how different substituents on the piperazine nitrogen of piperazine-linked heterocyclic compounds affect their biological activity. The core heterocyclic system may vary.

Piperazine N-SubstituentBiological System/TargetObserved Effect
Aryl groupsAntifungal (Candida species)The nature of the aryl substituent significantly impacts antifungal potency. mdpi.com
3-Trifluoromethyl-phenylAnticancer (FAK inhibitor)Showed efficacy against liver cancer cells. nih.gov
Substituted phenylAntimicrobial and AnticancerModulates the activity profile of the parent compound. nih.gov

In a broader context, studies on other molecular systems have demonstrated that linker length can significantly impact biological activity. For instance, research on tert-butylphenylthiazoles with an oxadiazole linker has shown that the linker is a key component of the pharmacophore and that modifications to it can affect antibacterial and antibiofilm activity. rsc.orgresearchgate.net The length and flexibility of a linker can influence the ability of the molecule to adopt an optimal conformation for binding to its target, as well as affect its pharmacokinetic properties.

It can be inferred that altering the length of the methylene (B1212753) linker in this compound derivatives, for example by introducing an ethylene (B1197577) or propylene (B89431) bridge, would likely have a significant impact on their biological activity. Such modifications would alter the spatial relationship between the oxadiazole and piperazine moieties, potentially leading to changes in binding affinity and selectivity for the biological target.

Pharmacophore Modeling and Elucidation for Rational Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For 1,2,4-oxadiazole derivatives, pharmacophore models have been developed to guide the synthesis of more potent and selective compounds.

These models often highlight the importance of the 1,2,4-oxadiazole ring as a key hydrogen bond acceptor or as a rigid scaffold to orient other functional groups. nih.gov For instance, in the development of Sirt2 inhibitors, a pharmacophore model would likely include a feature for the 1,2,4-oxadiazole ring, a hydrophobic feature for the para-substituted phenyl ring at C-3, and a feature for the cyclic aminomethyl group at C-5. nih.gov

In another example, a study on N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential agents for prostate cancer utilized SAR exploration to build a pharmacophore model. nih.gov This model helped in identifying the optimal peripheral moieties to improve the inhibitory potency against cancer cell proliferation. nih.gov The development of such models is crucial for understanding the key interactions between the ligand and its biological target, thereby facilitating the design of new derivatives with improved activity.

Considerations of Stereochemistry in Structure-Activity Relationships

Stereochemistry can play a critical role in the biological activity of chiral molecules, as different enantiomers or diastereomers can have distinct interactions with their biological targets. While specific studies on the stereochemistry of this compound derivatives are not prominent in the reviewed literature, the principles of stereoselectivity are broadly applicable in medicinal chemistry.

For instance, if a substituent introduced on the piperazine ring or at another position creates a chiral center, it is highly likely that the different stereoisomers will exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

Although not directly focused on the title compound, the importance of stereochemistry has been demonstrated in related heterocyclic systems. For example, in a study of oxazolo[3,4-a]pyrazine derivatives, the spatial orientation of geminal phenyl groups was found to be critical for activity, with ortho-substitution leading to a loss of potency due to conformational distortion. researchgate.net This underscores the importance of the three-dimensional structure of a molecule in its interaction with a biological target. Therefore, any future development of chiral this compound derivatives should involve the separation and individual biological evaluation of the different stereoisomers.

Computational and Theoretical Investigations of 3 Piperazin 1 Ylmethyl 1,2,4 Oxadiazole Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, docking studies have been instrumental in understanding their inhibitory potential against various biological targets, including protein kinases, which are crucial in cancer and inflammatory diseases. mdpi.comdergipark.org.tr

Docking simulations for 1,2,4-oxadiazole-piperazine hybrids have successfully predicted their binding orientations within the active sites of several key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comdergipark.org.trrsc.org For instance, studies on a series of 1,3,4-oxadiazole (B1194373) derivatives targeting VEGFR-2 revealed that these compounds fit snugly into the ATP-binding pocket of the kinase domain. dergipark.org.tr The oxadiazole ring and the piperazine (B1678402) moiety often play crucial roles in anchoring the ligand within the active site. nih.gov

In one study, imidazole-1,2,4-oxadiazole-piperazine hybrids were docked into the inhibitor of differentiation/DNA-binding proteins (ID proteins), revealing strong interactions and highlighting their potential as anticancer agents. nih.gov Similarly, when a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine skeleton were docked into the active site of Focal Adhesion Kinase (FAK), the simulations showed a clear binding mode, corroborating their observed inhibitory activity. nih.gov These studies consistently demonstrate that the core scaffold can be oriented to engage with key residues in the enzyme's active site.

Table 1: Predicted Binding Affinities of Selected Oxadiazole Derivatives against Protein Kinase Targets

Compound ClassTarget ProteinRepresentative CompoundPredicted Binding Energy (kJ/mol)Interacting Residues
1,3,4-Oxadiazole Amide DerivativesVEGFR-2Compound 7j-48.89Cys919, Asp1046
1,3,4-Oxadiazole Amide DerivativesEGFRCompound 7j-33.23Not specified
1,3,4-Oxadiazole-Thione DerivativesFAKCompound 5mNot specified (IC50=0.78µM)Cys502, Asp564

This table presents a summary of molecular docking results from various studies, showing the predicted binding energies and key interactions of oxadiazole-piperazine derivatives with their respective protein targets. Data sourced from multiple computational studies. mdpi.comnih.gov

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. Docking studies excel at identifying these crucial contacts. For oxadiazole-piperazine derivatives, hydrogen bonding is a recurrent theme. The nitrogen and oxygen atoms of the 1,2,4-oxadiazole (B8745197) ring frequently act as hydrogen bond acceptors, interacting with amino acid residues in the hinge region of kinase domains, such as the backbone NH of cysteine residues. dergipark.org.trnih.gov For example, docking of 1,3,4-oxadiazole derivatives into VEGFR-2 consistently showed hydrogen bond formation with the key residue Asp1046. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Assessment

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can confirm whether the binding mode predicted by docking is stable in a more realistic, solvated environment.

For 1,2,4-oxadiazole and its related piperazine-containing derivatives, MD simulations have been used to validate docking results. mdpi.commdpi.comnih.gov In studies targeting VEGFR-2 and GABA-A receptors, the ligand-protein complexes were subjected to simulations for several nanoseconds. mdpi.comnih.gov The stability of these complexes was typically evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD trajectory over the simulation period indicates that the ligand remains securely bound in its initial docked conformation and that the protein structure is not significantly perturbed by the ligand's presence. These simulations provide stronger evidence for the proposed binding mode and the compound's mechanism of action. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These methods provide insights into a compound's intrinsic stability, reactivity, and electronic characteristics, which are fundamental to its biological activity. For 1,2,4-oxadiazole derivatives, DFT has been used to calculate various molecular descriptors. mdpi.comekb.eg

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.govekb.eg A smaller energy gap suggests higher reactivity. Other calculated properties, such as ionization potential, electron affinity, and chemical potential, help to build a comprehensive picture of the molecule's electronic structure, which can be correlated with its ability to interact with biological targets. nih.gov These theoretical calculations complement experimental findings and aid in the rational design of new derivatives with optimized electronic features for enhanced activity. chemintech.ru

Table 2: Selected Quantum Chemical Descriptors for Oxadiazole Derivatives Calculated via DFT

DescriptorDefinitionImplication for Bioactivity
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
Energy Gap (ΔE) The difference between LUMO and HOMO energies.Indicates chemical reactivity and stability.
Chemical Potential (μ) The propensity of a molecule to lose electrons.Describes the charge transfer in a reaction.
Global Hardness (η) Resistance to change in electron distribution.Relates to the stability of the molecule.

This table outlines key electronic properties of molecules that are calculated using quantum chemical methods like DFT. These descriptors help in understanding the reactivity and stability of the drug candidates. mdpi.comnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A promising drug candidate must not only be active against its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are now a standard component of the early drug discovery process, allowing for the filtering of compounds with poor drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate models that can predict the activity of new, unsynthesized compounds and provide a 3D visualization of which structural features are favorable or unfavorable for activity.

For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting targets like Sortase A in Gram-positive bacteria. nih.gov In a typical study, a series of analogues with known activities are aligned, and their steric and electrostatic fields are calculated. The resulting QSAR model, once statistically validated, can guide the design of more potent inhibitors. researchgate.net The model might indicate, for example, that adding a bulky group at a specific position would enhance activity, while an electronegative group at another position would be detrimental. This approach provides a powerful, predictive framework for lead optimization. nih.gov

Advanced Research Directions and Future Perspectives for 3 Piperazin 1 Ylmethyl 1,2,4 Oxadiazole Compounds

Design of Multi-Target Directed Ligands Incorporating the Scaffold

The conventional "one-target, one-drug" paradigm often falls short in treating complex, multifactorial diseases like neurodegenerative disorders or cancer. nih.govnih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is rationally designed to interact with multiple biological targets simultaneously. nih.govnih.gov The 1,2,4-oxadiazole (B8745197) scaffold is exceptionally well-suited for this strategy. nih.gov

In the context of Alzheimer's disease (AD), researchers have successfully designed 1,2,4-oxadiazole-based derivatives that concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govrsc.org For instance, by incorporating the 1,2,4-oxadiazole core, scientists have developed compounds that not only address the cholinergic deficit by inhibiting cholinesterases but also provide neuroprotection through MAO inhibition and antioxidant activity. nih.govnih.gov One study unveiled derivatives with potent AChE inhibition (IC₅₀ values as low as 0.00098 µM) that also showed significant MAO-A and MAO-B inhibitory potential. nih.gov This polypharmacological approach can lead to enhanced therapeutic efficacy and a reduction in the drug-drug interactions associated with combination therapies. nih.gov

Another successful application of the MTDL strategy involves creating hybrid molecules that combine the 1,2,4-oxadiazole nucleus with other pharmacologically active scaffolds, such as quinazolin-4-one, to create dual inhibitors of targets like EGFR and BRAFV600E for cancer therapy. frontiersin.org

Table 1: Examples of Multi-Target Directed Ligands Based on the 1,2,4-Oxadiazole Scaffold
Compound SeriesPrimary TargetsTherapeutic AreaKey Findings
1,2,4-Oxadiazole-based derivatives nih.govrsc.orgAChE, BuChE, MAO-A, MAO-BAlzheimer's DiseaseCompounds showed potent, dual inhibition of cholinesterases and monoamine oxidases, with some being over 100 times more potent than the reference drug donepezil (B133215) against AChE. nih.gov
1,2,4-Oxadiazole/Quinazolin-4-one Hybrids frontiersin.orgEGFR, BRAFV600ECancerHybrid compounds demonstrated potent antiproliferative activity by acting as dual inhibitors of key kinases in cancer signaling pathways. frontiersin.org

Development of Hybrid Molecules for Enhanced Biological Profiles

Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or additive biological profile. The 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole structure serves as an excellent foundation for creating such hybrids.

A notable example is the development of hybrids linking the 1,2,4-oxadiazole core with 5-fluorouracil, a well-known anticancer agent. nih.gov This approach aims to overcome the limitations of 5-fluorouracil, such as low bioavailability and high toxicity, by modifying its properties through the addition of the oxadiazole moiety. nih.gov Similarly, researchers have synthesized hybrids of sulfamethoxazole (B1682508) and 1,2,4-oxadiazole to explore new antibacterial agents. nih.gov The synthesis of 3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-olamine derivatives represents another successful application of this strategy, creating novel compounds for further biological investigation. researchgate.net These hybrid molecules often exhibit improved pharmacological profiles, including enhanced potency and better ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

Strategies for Enhancing Receptor/Enzyme Selectivity and Potency

Achieving high potency and selectivity is a critical goal in drug design to maximize therapeutic effects while minimizing off-target side effects. For 1,2,4-oxadiazole derivatives, this is typically accomplished through systematic structure-activity relationship (SAR) studies and chemical optimization.

Researchers have demonstrated that modifying the substituents on the 1,2,4-oxadiazole ring and the piperazine (B1678402) moiety can dramatically influence receptor or enzyme selectivity. For example, in the development of selective butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease, it was found that the nature and position of substituents on a phenyl ring attached to the scaffold were crucial. nih.gov Specifically, large, lipophilic, electron-withdrawing groups like chlorine at certain positions enhanced anti-BuChE activity and selectivity over AChE. nih.gov

In another study focused on metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulators (PAMs), a chemical optimization strategy involving bioisosteric replacement led to derivatives with nanomolar potency. researchgate.net This work also screened the compounds for activity at other mGlu receptors to ensure selectivity, classifying the most promising leads as group III-preferring mGlu receptor agents. researchgate.net Similarly, modifications around the 1,2,4-oxadiazole core, such as changing the aromatic substituent at the C3 position, led to the identification of potent and selective farnesoid X receptor (FXR) antagonists. nih.gov

Table 2: Optimization Strategies for 1,2,4-Oxadiazole Derivatives
TargetOptimization StrategyResultReference
Butyrylcholinesterase (BuChE)Substitution on phenyl ring (e.g., 2-chloro, 4-chloro)Enhanced inhibitory potency and high selectivity over AChE. nih.gov
mGlu4 Receptor (PAM)Bioisosteric replacement and chemical decoration of the core scaffold.Achieved nanomolar potency (EC₅₀ = 282–656 nM) and classified agents as group III-preferring. researchgate.net
Farnesoid X Receptor (FXR)Modification of aromatic substituents at C3 and heterocyclic moiety at C5.Identified a potent and selective FXR antagonist (IC₅₀ = 0.58 μM). nih.gov

Exploration of Novel Therapeutic Areas Based on Preclinical Findings

While much of the initial focus has been on neurodegenerative diseases and cancer, the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives has opened up numerous avenues for novel therapeutic applications. doaj.orgbohrium.comnih.gov Preclinical studies have highlighted their potential in a wide range of disease areas.

The diverse bioactivities of these compounds include:

Antimicrobial: Activity against drug-resistant pathogens. researchgate.netdoaj.orgbohrium.com

Anti-inflammatory: Some derivatives act as activators of the Nrf2 transcription factor, which upregulates protective genes against oxidative stress. chim.it Others show potential as selective COX-2 inhibitors. chim.it

Antidiabetic: Potential in managing metabolic disorders. doaj.orgbohrium.comresearchgate.net

Antiparasitic: Derivatives have shown promise against Leishmania infantum, the agent causing visceral leishmaniasis. mdpi.com

Agrochemical: The 1,2,4-oxadiazole scaffold has been successfully incorporated into pesticides, indicating its utility in crop protection. researchgate.net

Anticancer: Beyond kinase inhibition, derivatives are being explored as inhibitors of carbonic anhydrase in hypoxic tumors and as modulators of Peroxisome Proliferator-Activated Receptor-α (PPAR-α). chim.itrsc.orgresearchgate.net

This versatility underscores the importance of continued screening and preclinical evaluation to unlock the full therapeutic potential of the this compound scaffold in new and emerging areas of medicine. doaj.orgencyclopedia.pub

Application of Artificial Intelligence and Machine Learning in Scaffold Optimization and Drug Design

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery. For the 1,2,4-oxadiazole scaffold, these methods are being applied to accelerate the design and optimization process.

In silico techniques are widely used to predict the properties and activities of novel derivatives. These include:

Molecular Docking: This method simulates the interaction between a ligand and a target protein's binding site, helping to explain the basis of inhibitory activity and guide the design of more potent molecules. rsc.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For 1,2,4-oxadiazoles, a reliable QSAR model was developed to predict anticancer activity, highlighting the importance of specific substitutions for improving potency. mdpi.com

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, allowing for the early identification of candidates with favorable drug-like profiles. nih.govresearchgate.net

Virtual Screening: Large compound libraries can be computationally screened against a biological target to identify potential hits before committing to costly and time-consuming laboratory synthesis. researchgate.net

These computational approaches, which form the basis of many AI and ML applications in chemistry, enable researchers to prioritize the synthesis of the most promising compounds, thereby saving resources and accelerating the discovery of new drug candidates based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole derivatives?

The synthesis typically involves cyclization reactions using amidoximes or condensation of diaminoglyoxime with acyl chlorides. For instance, bis-1,2,4-oxadiazole derivatives can be synthesized via Staudinger/aza-Wittig reactions or by reacting diaminoglyoxime with triethyl orthoformate, trifluoroacetic anhydride, or chloroacyl chlorides . Piperazine incorporation often occurs through nucleophilic substitution or coupling reactions with pre-functionalized intermediates.

Q. How is the structural characterization of this compound performed?

Characterization includes:

  • Elemental analysis for purity verification.
  • Multinuclear NMR (¹H, ¹³C, and ¹⁵N) to confirm connectivity and substitution patterns.
  • IR spectroscopy to identify functional groups (e.g., C=N, N-O stretches).
  • Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for compound 2-3 in energetic materials research .
  • Thermal analysis (DSC/TGA) to assess stability and decomposition profiles .

Q. What biological activities are associated with this compound derivatives?

These derivatives exhibit:

  • Anticancer activity : Carboxamides and sulfonamides derived from this scaffold inhibit cancer cell proliferation, as seen in studies targeting pyrazole/oxadiazole conjugates .
  • Antimicrobial properties : Structural analogs show efficacy against bacterial and fungal pathogens via membrane disruption or enzyme inhibition .
  • Anti-inflammatory/analgesic effects : Substituted aryl groups enhance interactions with COX-2/5-LOX pathways .

Q. What are the thermal stability profiles of these compounds?

Thermal stability is evaluated using differential scanning calorimetry (DSC). For example, salts of linked oxadiazole precursors exhibit decomposition temperatures >200°C, making them suitable for energetic materials . Stability correlates with substituent electron-withdrawing/donating effects and crystal packing efficiency.

Advanced Research Questions

Q. How can computational methods like Multiwfn assist in analyzing the electronic properties of this compound?

Multiwfn enables:

  • Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites for reactivity prediction.
  • Topological analysis of electron density (e.g., bond critical points) to quantify intramolecular interactions.
  • Orbital composition analysis to assess charge transfer in bioactivity or energetic performance .

Q. What strategies optimize the energetic performance of oxadiazole derivatives?

Key approaches include:

  • Ring hybridization : Combining 1,2,4-oxadiazole with 1,2,5-oxadiazole enhances density (up to 1.85 g/cm³) and detonation velocity (9,046 m/s) via synergistic effects .
  • Salt formation : Ionic derivatives improve thermal stability and oxygen balance.
  • Substituent engineering : Nitro groups or fluorine atoms increase oxygen content and reduce sensitivity .

Q. How do structural modifications (e.g., substituents) affect bioactivity?

  • Piperazine substitution : Enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., GSK-3β inhibition in anti-Alzheimer agents) .
  • Aryl group variation : Electron-withdrawing groups (e.g., -CF₃) improve antimicrobial potency by modulating lipophilicity and membrane penetration .
  • Molecular docking : Used to validate interactions with targets like DNA gyrase or kinases .

Q. What are the implications of oxadiazole isomerism (1,2,4 vs. 1,3,4) on pharmaceutical properties?

Matched molecular pair analyses reveal that 1,2,4-oxadiazoles have weaker hydrogen-bond acceptor strength than 1,3,4-isomers, affecting solubility and bioavailability. For example, 1,2,4-oxadiazoles exhibit better metabolic stability in cytochrome P450 assays .

Q. How do π-π interactions and crystal packing influence the solid-state properties of these compounds?

Single-crystal studies show that π-stacking between aryl rings and S-S contacts in derivatives like 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole enhance thermal stability and mechanical sensitivity. Disorder in crystal lattices can reduce melting points .

Q. How to design 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazoles for multifunctional agents (e.g., anti-Alzheimer's)?

Rational design involves:

  • Scaffold hybridization : Combining oxadiazole with pyridyl or sulfonamide groups to target multiple pathways (e.g., GSK-3β and amyloid-β aggregation) .
  • Pharmacophore modeling : Identifying critical hydrogen-bond donors/acceptors for dual cholinesterase and monoamine oxidase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.